molecular formula C9H9FO B6152024 2-fluoro-1-(4-methylphenyl)ethan-1-one CAS No. 37032-34-1

2-fluoro-1-(4-methylphenyl)ethan-1-one

Cat. No.: B6152024
CAS No.: 37032-34-1
M. Wt: 152.2
InChI Key:
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Description

2-fluoro-1-(4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9FO It is a fluorinated derivative of acetophenone, where the fluorine atom is attached to the second carbon of the ethanone chain, and a methyl group is attached to the fourth position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-fluoro-1-(4-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-fluoro-1-(4-methylphenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield 2-fluoro-1-(4-methylphenyl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-1-(4-methylphenyl)ethan-1-one.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aqueous sodium hydroxide or other nucleophilic reagents.

Major Products

    Oxidation: 2-fluoro-1-(4-methylphenyl)ethanoic acid.

    Reduction: 2-fluoro-1-(4-methylphenyl)ethanol.

    Substitution: 2-hydroxy-1-(4-methylphenyl)ethan-1-one.

Scientific Research Applications

2-fluoro-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and analgesic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-fluoro-1-(4-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoro-2-methylphenyl)ethan-1-one: Similar structure but with the fluorine and methyl groups in different positions.

    1-(4-fluoro-3-methylphenyl)ethan-1-one: Another positional isomer with different chemical properties.

    2-fluoro-1-(4-hydroxyphenyl)ethan-1-one: A hydroxylated derivative with distinct reactivity.

Uniqueness

2-fluoro-1-(4-methylphenyl)ethan-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

37032-34-1

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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